1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine
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Overview
Description
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a benzyl group substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 3-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amine Introduction: Finally, the cyclopropane derivative is reacted with an amine source to introduce the amine group at the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern.
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine: Similar structure with a methyl group instead of a methoxy group.
1-(3-Bromophenyl)methylcyclopropan-1-amine: Lacks the methoxy group.
Uniqueness
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-3-2-8(6-9(10)12)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
OKAANXVLLPXSCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)N)Br |
Origin of Product |
United States |
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